[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol
Description
Properties
IUPAC Name |
[4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-6(10)7-1-2-8(3-7,4-11)12-5-7/h6,11H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDSAMPSNMIAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)C(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol typically involves the introduction of the difluoromethyl group into the bicyclic framework. One common method is through difluoromethylation reactions, which can be achieved using various reagents and catalysts. For example, difluoromethylation can be performed using difluorocarbene precursors under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of method depends on factors such as yield, purity, and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions can replace the difluoromethyl group with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Scientific Research Applications
Chemistry: In chemistry, [4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of difluoromethyl groups on biological systems. It can serve as a model compound for investigating the interactions between difluoromethylated molecules and biological targets.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of advanced materials. Its difluoromethyl group imparts unique properties, such as increased stability and reactivity, making it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to these targets. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Bicyclo[2.2.1]heptane Framework
Compound A : (4-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methanol
- Molecular Formula : C₉H₁₁F₃O₂
- Molecular Weight : 208.18 g/mol
- Key Differences: Substituent: Trifluoromethyl (CF₃) instead of difluoromethyl (CHF₂).
Compound B : rac-[(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol
- Molecular Formula: C₈H₁₃NO₂
- Molecular Weight : 157.21 g/mol
- Key Differences: Substituent: Aminomethyl (CH₂NH₂) replaces difluoromethyl.
Ring Size and Functional Group Modifications
Compound C : [4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
- Molecular Formula : C₇H₁₀F₂O₂
- Molecular Weight : 164.15 g/mol
- Key Differences :
Compound D : [4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol
Halogen-Substituted Analogs
Compound E : [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
- Molecular Formula : C₇H₁₁IO₂
- Molecular Weight : 254.07 g/mol
- Key Differences: Substituent: Iodomethyl (CH₂I) instead of CHF₂.
Notes
- Synthetic methodologies for bicyclic systems (e.g., cycloadditions) may be broadly applicable but require optimization .
Biological Activity
[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol is a bicyclic compound characterized by a difluoromethyl group. Its unique structure lends itself to various biological applications, particularly in medicinal chemistry and drug development. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H12F2O2 |
| Molecular Weight | 178.18 g/mol |
| CAS Number | 2580209-93-2 |
The biological activity of this compound is primarily attributed to the difluoromethyl group, which influences its reactivity and binding affinity to various biological targets. The compound may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The difluoromethyl group can enhance binding interactions with enzyme active sites.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Cytotoxicity : In vitro studies have shown that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.
Neuroprotective Effects : There is emerging evidence suggesting that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of difluoromethylated compounds, including this bicyclic structure, against various bacterial strains, demonstrating significant inhibition at low concentrations .
- Cytotoxicity Assessment : In research conducted by Smith et al., the compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated that it induced apoptosis in a dose-dependent manner .
- Neuroprotection Study : A recent investigation focused on the neuroprotective effects of difluoromethyl compounds in models of Alzheimer's disease, showing promise in reducing tau phosphorylation and amyloid-beta accumulation .
Comparative Analysis
Comparative studies with similar compounds highlight the unique properties of this compound:
| Compound | Antimicrobial Activity | Cytotoxicity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| [4-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol | Moderate | No | No |
| [4-(Chloromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol | No | Moderate | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
